Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-(4-methylphenyl)piperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Major Products:
Oxidation: 4-oxo-4-(4-methylphenyl)piperidine-1-carboxylate.
Reduction: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-methanol.
Substitution: Benzyl 4-azido-4-(4-methylphenyl)piperidine-1-carboxylate.
Scientific Research Applications
Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and carboxylate groups may form hydrogen bonds with target proteins, while the benzyl group could engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 4-Benzylpiperidine
- 1-Benzyl-4-hydroxypiperidine
Comparison: Benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-16-7-9-18(10-8-16)20(23)11-13-21(14-12-20)19(22)24-15-17-5-3-2-4-6-17/h2-10,23H,11-15H2,1H3 |
InChI Key |
YKFRAXREUMJWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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